N-(2-(7-methoxy-3,4-dihydronaphthalen-1-yl)ethyl)acetamide

Pharmaceutical impurity profiling Agomelatine quality control Process-related impurity identification

N-(2-(7-methoxy-3,4-dihydronaphthalen-1-yl)ethyl)acetamide (CAS 1352139-51-5), also designated as Agomelatine Impurity 1 or 3,4-Dihydroagomelatine, is a synthetic acetamide derivative with the molecular formula C₁₅H₁₉NO₂ and a molecular weight of 245.32 g/mol. This compound is a well-characterized process-related impurity of the atypical antidepressant agomelatine (CAS 138112-76-2).

Molecular Formula C15H19NO2
Molecular Weight 245.32
CAS No. 1352139-51-5
Cat. No. B602147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(7-methoxy-3,4-dihydronaphthalen-1-yl)ethyl)acetamide
CAS1352139-51-5
SynonymsN-[2-(7-methoxy-3,4-dihydro-naphthalen-1-yl)ethyl]
Molecular FormulaC15H19NO2
Molecular Weight245.32
Structural Identifiers
SMILESCC(=O)NCCC1=CCCC2=C1C=C(C=C2)OC
InChIInChI=1S/C15H19NO2/c1-11(17)16-9-8-13-5-3-4-12-6-7-14(18-2)10-15(12)13/h5-7,10H,3-4,8-9H2,1-2H3,(H,16,17)
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid Powder

N-(2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)ethyl)acetamide (CAS 1352139-51-5): Agomelatine Process Impurity Reference Standard for Pharmaceutical Quality Control


N-(2-(7-methoxy-3,4-dihydronaphthalen-1-yl)ethyl)acetamide (CAS 1352139-51-5), also designated as Agomelatine Impurity 1 or 3,4-Dihydroagomelatine, is a synthetic acetamide derivative with the molecular formula C₁₅H₁₉NO₂ and a molecular weight of 245.32 g/mol . This compound is a well-characterized process-related impurity of the atypical antidepressant agomelatine (CAS 138112-76-2) . It is functionally defined as an impurity reference standard (IRS) utilized in the development, validation, and routine execution of quantitative analytical methods essential for agomelatine active pharmaceutical ingredient (API) and finished dosage form quality control (QC) . Commercially available batches are typically supplied at ≥95% purity (HPLC), with select vendors reporting purities up to 98.12% .

Why N-(2-(7-methoxy-3,4-dihydronaphthalen-1-yl)ethyl)acetamide Cannot Be Substituted with Generic In-Class Analogs for Agomelatine QC Applications


In pharmaceutical quality control (QC), an impurity reference standard must be the exact structural entity it purports to represent; generic or in-class substitutions (e.g., Agomelatine Impurity 5 (Desacetyl), Impurity 9 (7-Desmethyl-3-hydroxy), or Impurity 22) are analytically invalid. N-(2-(7-methoxy-3,4-dihydronaphthalen-1-yl)ethyl)acetamide is distinguished by its partially saturated 3,4-dihydronaphthalene core, a structural feature that imparts a distinct chromatographic retention time and UV spectral signature compared to both agomelatine (fully aromatic naphthalene) and its desmethyl or hydroxylated metabolites . Regulatory guidelines (ICH Q3A/B) mandate that impurity reference standards used for system suitability, identification, and quantification in HPLC methods must be structurally identical to the impurity of interest . Substituting this compound with a close analog—even another agomelatine-related impurity—would compromise method accuracy (recovery rates reported between 94.4% and 106.7% are contingent upon the correct standard), invalidating batch release testing and risking regulatory non-compliance .

Quantitative Differentiation of N-(2-(7-methoxy-3,4-dihydronaphthalen-1-yl)ethyl)acetamide from Closest Analogs: An Evidence Guide for Procurement Decision-Making


Structural Differentiation from Agomelatine API via 3,4-Dihydronaphthalene Core

The target compound contains a partially hydrogenated 3,4-dihydronaphthalene ring system, in contrast to agomelatine API (CAS 138112-76-2), which features a fully aromatic naphthalene core. This saturation eliminates two sp² carbon centers present in agomelatine, resulting in a molecular formula of C₁₅H₁₉NO₂ (MW 245.32) versus C₁₅H₁₇NO₂ (MW 243.30) for agomelatine . The structural difference directly impacts the chromatographic behavior: in a validated UHPSFC method, this impurity is well-resolved from agomelatine (total separation time 4.1 min), enabling its independent quantification in API batches . This compound is classified as a process impurity, not a degradation product, and its formation has been proposed to occur during the synthetic route of agomelatine .

Pharmaceutical impurity profiling Agomelatine quality control Process-related impurity identification

Validated RP-HPLC Method with Quantifiable Performance for This Impurity

A validated RP-HPLC method specifically includes this impurity as one of seven monitored in agomelatine drug substance analysis. The method achieves chromatographic separation on a Hypersil BDS C18 column (250 mm × 4.6 mm, 5 μm) with a potassium dihydrogen phosphate (15 mM, pH 3.0)/acetonitrile gradient at 1.0 mL/min, with PDA detection at 230 nm . The method was validated according to ICH guidelines for specificity, sensitivity, precision, linearity, accuracy, robustness, and system suitability. The detection limit for impurities ranged from 0.0008% to 0.0047%, and recovery for all impurities fell between 94.4% and 106.7%, with correlation coefficients (r) exceeding 0.999 for agomelatine and its seven impurities . This compound is distinguishable from Agomelatine Impurity 5 (Desacetyl impurity, CAS 138113-09-4), which requires a different standard due to its distinct retention and UV profile .

RP-HPLC method validation ICH Q2(R1) compliance Agomelatine impurity quantification

Independent UHPSFC and UHPLC Method Validation Confirming Platform-Specific Performance

Two independent orthogonal chromatographic methods (UHPSFC and UHPLC) were developed and validated for the simultaneous determination of agomelatine and six of its impurities, including this compound . The UHPSFC method demonstrated a linear range of 0.25–70 µg/mL for all analytes, with accuracy ≥97.4% and intra-day precision RSD ≤2.4% for impurities. The UHPLC method showed a linear range of 0.1–10 µg/mL (extended to 0.1–25 µg/mL for three impurities), with accuracy ≥95.7% and intra-day precision RSD ≤2.6% . This compound is distinguishable from Agomelatine Impurity 9 (7-Desmethyl-3-hydroxyagomelatine, CAS 166527-00-0), a major oxidative metabolite with reduced pharmacological activity . While Impurity 9 is a degradation product, the target compound is a process impurity requiring a separate reference standard for accurate quantification .

UHPSFC method validation UHPLC method validation Agomelatine impurity profiling

Pharmacological Relevance Gap: Metabolite vs. Impurity Distinction

This compound is a process impurity, not a metabolite, bearing a 7-methoxy group required for high-affinity binding to melatonin MT₁/MT₂ receptors . By contrast, the primary circulating metabolites of agomelatine—7-desmethyl-agomelatine (CAS 152302-45-9) and 3-hydroxy-agomelatine (CAS 166527-00-0)—are pharmacologically inactive at these receptors, with the major human metabolite 3-hydroxy-7-desmethyl agomelatine exhibiting markedly reduced binding affinity . Because 3,4-Dihydroagomelatine retains the 7-methoxy substituent essential for receptor interaction, its pharmacological profile is predicted to differ from inactive desmethyl/hydroxy metabolites, though direct comparative binding data are not yet available in the public domain.

Agomelatine pharmacology Metabolite activity comparison Impurity safety qualification

Primary Application Scenarios for N-(2-(7-methoxy-3,4-dihydronaphthalen-1-yl)ethyl)acetamide in Pharmaceutical Research and Industrial QC


Agomelatine API Batch Release Testing and Impurity Profiling

This compound serves as the primary reference standard for identifying and quantifying the 3,4-Dihydro (Impurity 1) peak in agomelatine API chromatograms. It is used directly in the validated RP-HPLC method described by Liu et al. (2013), which has been adopted as a benchmark for agomelatine impurity profiling with detection limits as low as 0.0008% . In routine batch release, the standard is employed to establish system suitability, construct calibration curves (r > 0.999), and verify that the Impurity 1 content remains below ICH Q3A qualification thresholds.

Analytical Method Development, Validation, and Transfer for ANDA Submissions

The standard enables the development and validation of new or modified analytical methods (HPLC, UHPLC, UHPSFC) for agomelatine drug substance and drug product. The orthogonal methods validated by Plachká et al. (2016) demonstrate platform-specific accuracy (UHPSFC ≥97.4%; UHPLC ≥95.7%) that can be reproduced using this specific standard . It is a critical material for analytical method validation (AMV) packages and Abbreviated New Drug Application (ANDA) submissions requiring impurity reference standard documentation.

Process Chemistry Control and Synthetic Route Investigation

The compound serves as a diagnostic marker for monitoring the efficiency of the agomelatine synthetic process. Its formation mechanism, proposed by Liu et al. (2013), links it to specific synthetic intermediates and reaction conditions . Researchers use this standard to track impurity carryover across synthetic steps, evaluate the effectiveness of purification procedures (e.g., recrystallization), and investigate the impact of reaction parameter changes on impurity profiles.

Forced Degradation and Stability-Indicating Method Validation

Although classified as a process impurity rather than a degradation product, this standard is essential in comprehensive forced degradation studies to establish method specificity. The stability-indicating method validated by Liu et al. (2013) demonstrated that agomelatine is susceptible to acidic and alkaline conditions, and the correct impurity standard is required to confirm that the Impurity 1 peak does not co-elute with any degradation products formed under stress testing . This supports ICH Q1A stability study requirements.

Quote Request

Request a Quote for N-(2-(7-methoxy-3,4-dihydronaphthalen-1-yl)ethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.